molecular formula C19H24N2 B154323 Epiibogamine CAS No. 1673-99-0

Epiibogamine

Cat. No. B154323
CAS RN: 1673-99-0
M. Wt: 280.4 g/mol
InChI Key: LRLCVRYKAFDXKU-QOFYIIDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epiibogamine is a synthetic derivative of ibogaine, a psychoactive alkaloid found in the root bark of the African shrub Tabernanthe iboga. Ibogaine has been used traditionally in West Africa for spiritual and medicinal purposes, and more recently has gained attention for its potential in treating addiction and depression. Epiibogamine is a modified version of ibogaine that has shown promise in scientific research for its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of epiibogamine is not fully understood, but it is thought to act on several different neurotransmitter systems in the brain. It has been shown to interact with the serotonin and dopamine systems, as well as the glutamate and GABA systems, which are involved in addiction, depression, and neurodegeneration.

Biochemical And Physiological Effects

Epiibogamine has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It has also been shown to increase levels of antioxidant enzymes, which can protect against oxidative stress and neurodegeneration.

Advantages And Limitations For Lab Experiments

One advantage of epiibogamine for lab experiments is that it is a synthetic compound, which means that it can be produced in a consistent and reproducible manner. This makes it easier to study the effects of epiibogamine on different systems and in different animal models. One limitation of epiibogamine is that it is still a relatively new compound, and more research is needed to fully understand its effects and potential therapeutic applications.

Future Directions

There are a number of potential future directions for research on epiibogamine. One area of interest is its potential in treating addiction and depression in humans. Clinical trials are currently underway to investigate the safety and efficacy of epiibogamine in humans. Another area of interest is its potential in treating neurodegenerative diseases, such as Parkinson's disease. More research is needed to fully understand the mechanisms of action of epiibogamine and its potential therapeutic applications.

Synthesis Methods

Epiibogamine can be synthesized from ibogaine through chemical modification. The synthesis involves the selective reduction of the ibogaine molecule to produce epiibogaine, which has a slightly different chemical structure and properties.

Scientific Research Applications

Epiibogamine has been studied for its potential therapeutic applications in a number of areas, including addiction, depression, and neurodegenerative diseases. In animal studies, epiibogamine has been shown to reduce drug-seeking behavior and withdrawal symptoms in opioid-addicted rats. It has also been shown to have antidepressant effects in rats, and to protect against neurodegeneration in mouse models of Parkinson's disease.

properties

CAS RN

1673-99-0

Product Name

Epiibogamine

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

(1S,15S,17S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene

InChI

InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16+,19+/m0/s1

InChI Key

LRLCVRYKAFDXKU-QOFYIIDASA-N

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45

Origin of Product

United States

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